molecular formula C23H30N2O4 B14287593 Benzamide, N,N'-1,9-nonanediylbis(2-hydroxy- CAS No. 129944-87-2

Benzamide, N,N'-1,9-nonanediylbis(2-hydroxy-

Cat. No.: B14287593
CAS No.: 129944-87-2
M. Wt: 398.5 g/mol
InChI Key: BKRVEXJQEGMTGK-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamide groups connected by a nonane chain, with hydroxyl groups attached to the benzamide rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) typically involves the reaction of benzoyl chloride with 1,9-nonanediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent reactions involving hydroxylation agents.

Industrial Production Methods

Industrial production of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The benzamide groups can be reduced to form amines.

    Substitution: The hydrogen atoms on the benzamide rings can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzamides or alkyl-substituted benzamides.

Scientific Research Applications

Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The benzamide groups can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including modulation of cellular pathways and inhibition of disease-related processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: A simpler analog with a single benzamide group and a hydroxyl group.

    N,N’-1,9-Nonanediylbisbenzamide: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Benzamide: The simplest form, with a single benzamide group and no additional functional groups.

Uniqueness

Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is unique due to the presence of both hydroxyl and benzamide groups, connected by a nonane chain. This structure provides a combination of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

129944-87-2

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-hydroxy-N-[9-[(2-hydroxybenzoyl)amino]nonyl]benzamide

InChI

InChI=1S/C23H30N2O4/c26-20-14-8-6-12-18(20)22(28)24-16-10-4-2-1-3-5-11-17-25-23(29)19-13-7-9-15-21(19)27/h6-9,12-15,26-27H,1-5,10-11,16-17H2,(H,24,28)(H,25,29)

InChI Key

BKRVEXJQEGMTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCCCNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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